5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 g/mol . It is characterized by the presence of bromine, fluorine, methoxy, and N-methylbenzamide functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide typically involves the bromination and fluorination of a methoxy-substituted benzamide precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to maintain consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes or receptors. The methoxy and N-methylbenzamide groups may also play a role in modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-N-methylbenzamide: Similar structure but lacks the methoxy group.
2-Amino-5-bromo-N-methoxy-N-methylbenzamide: Contains an amino group instead of a fluorine atom.
Uniqueness
5-Bromo-2-fluoro-3-methoxy-N-methylbenzamide is unique due to the combination of bromine, fluorine, methoxy, and N-methylbenzamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12-9(13)6-3-5(10)4-7(14-2)8(6)11/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCAGARMVFSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)Br)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.